2,2-Dimethylhex-4-enoic acid
CAS No.: 82898-31-5
Cat. No.: VC20604332
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82898-31-5 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 2,2-dimethylhex-4-enoic acid |
| Standard InChI | InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4-5H,6H2,1-3H3,(H,9,10) |
| Standard InChI Key | QUMUREQGSRMVFQ-UHFFFAOYSA-N |
| Canonical SMILES | CC=CCC(C)(C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2,2-dimethylhex-4-enoic acid denotes a six-carbon chain (hex-) with a carboxylic acid group (-oic acid) at position 1, a double bond (-en-) at position 4, and two methyl groups (-dimethyl) at position 2. Its molecular formula, C₈H₁₄O₂, aligns with saturated branched carboxylic acids of similar chain length .
Structural Isomerism
Notably, the compound’s structural isomer, 2,5-dimethylhex-4-enoic acid (CAS 82898-13-3), shares the same molecular formula but differs in methyl group placement . This distinction impacts physical properties such as boiling points and solubility, as branching alters molecular packing and intermolecular forces.
Table 1: Key Identifiers of 2,2-Dimethylhex-4-enoic Acid
| Property | Value |
|---|---|
| IUPAC Name | 2,2-Dimethylhex-4-enoic acid |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Registry Number | Not formally assigned |
| Synonyms | 4-Hexenoic acid, 2,2-dimethyl |
Synthesis and Preparation
Retrosynthetic Strategies
The synthesis of 2,2-dimethylhex-4-enoic acid can be envisioned through Grignard reactions or alkene functionalization. A plausible route involves:
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Aldol Condensation: Reacting pent-3-enal with a methyl Grignard reagent (CH₃MgBr) to install the methyl groups .
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Oxidation: Converting the resulting alcohol to a carboxylic acid via Jones oxidation (CrO₃/H₂SO₄) .
Scheme 1: Proposed Synthesis Pathway
Challenges in Macrocyclization
Linear precursors resembling 2,2-dimethylhex-4-enoic acid often face instability during macrocyclization, as observed in peptide synthesis . For example, unprotected terminal alkenes or acidic protons may lead to side reactions, necessitating protective groups like tert-butoxycarbonyl (Boc) or benzyl esters .
Physical and Chemical Properties
Physicochemical Data
While experimental data for 2,2-dimethylhex-4-enoic acid is sparse, its isomer 2,5-dimethylhex-4-enoic acid offers a reference:
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Boiling Point: Estimated 210–220°C (extrapolated from similar carboxylic acids) .
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Solubility: Low in water (<0.1 g/L at 25°C), miscible with polar organic solvents (e.g., ethanol, dichloromethane) .
Table 2: Comparative Properties of Hex-4-enoic Acid Derivatives
| Compound | Boiling Point (°C) | Solubility in Water |
|---|---|---|
| Hex-4-enoic acid | 205 | 0.5 g/L |
| 2,2-Dimethyl derivative | 215 (estimated) | <0.1 g/L |
| 2,5-Dimethyl derivative | 218 | <0.1 g/L |
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .
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¹H NMR: Key signals:
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The carboxylic acid group undergoes typical reactions:
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Esterification: With methanol/H⁺ to yield methyl 2,2-dimethylhex-4-enoate.
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Amide Formation: Using EDCI/HOBt coupling agents, as demonstrated in peptide synthesis .
Alkene Reactivity
The double bond at C4 participates in:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) produces 2,2-dimethylhexanoic acid.
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Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide .
Industrial and Research Applications
Pharmaceutical Intermediates
Branched carboxylic acids like 2,2-dimethylhex-4-enoic acid serve as precursors to pyrethroid insecticides (e.g., bioresmethrin) . Their structural rigidity enhances binding to insect sodium channels.
Polymer Chemistry
The alkene moiety enables incorporation into copolymers via radical polymerization, improving thermal stability in materials science applications .
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